molecular formula C17H20N2O6S B14503851 3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 64433-50-7

3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No.: B14503851
CAS No.: 64433-50-7
M. Wt: 380.4 g/mol
InChI Key: ADQMCKZRVXFWNC-UHFFFAOYSA-N
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Description

3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with a diverse range of applications in scientific research and industry This compound is characterized by its unique structure, which includes a hydroxybutyl group, a phenoxy group, and a sulfamoylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxybutyl Group: This step involves the reaction of butanol with an appropriate reagent to introduce the hydroxy group.

    Amination: The hydroxybutyl group is then reacted with an amine to form the hydroxybutylamino moiety.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group.

    Sulfamoylbenzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydroxybutylamino moiety can form hydrogen bonds with target proteins, while the phenoxy and sulfamoyl groups can interact with hydrophobic and ionic sites, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyrate: A metabolite with similar hydroxybutyl structure.

    Phenoxyacetic Acid: Contains a phenoxy group similar to 3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid.

    Sulfanilamide: Contains a sulfamoyl group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64433-50-7

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H20N2O6S/c1-2-12(20)10-19-14-8-11(17(21)22)9-15(26(18,23)24)16(14)25-13-6-4-3-5-7-13/h3-9,12,19-20H,2,10H2,1H3,(H,21,22)(H2,18,23,24)

InChI Key

ADQMCKZRVXFWNC-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2)O

Origin of Product

United States

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